molecular formula C14H21NO5S2 B11828301 Acid-PEG3-SSPy

Acid-PEG3-SSPy

Cat. No.: B11828301
M. Wt: 347.5 g/mol
InChI Key: URJLYWQPQZPOIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acid-PEG3-SSPy is synthesized through a series of chemical reactions involving the conjugation of PEG chains with specific functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acid-PEG3-SSPy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acid-PEG3-SSPy has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.

    Industry: Used in the development of novel drug delivery systems and bioconjugation techniques

Mechanism of Action

Acid-PEG3-SSPy functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its cellular levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG3-SSPy is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The pyridyl disulfide group allows for efficient conjugation with thiol-containing molecules, making it a versatile linker for various applications .

Properties

Molecular Formula

C14H21NO5S2

Molecular Weight

347.5 g/mol

IUPAC Name

3-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C14H21NO5S2/c16-14(17)4-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-5-15-13/h1-3,5H,4,6-12H2,(H,16,17)

InChI Key

URJLYWQPQZPOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O

Origin of Product

United States

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